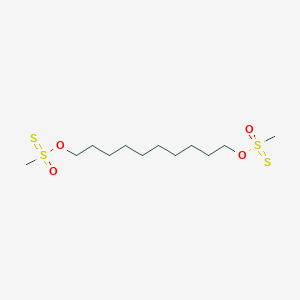

Methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-lambda6-sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,10-Decadiyl Bismethanethiosulfonate is a sulfhydryl cross-linking reagent with the molecular formula C₁₂H₂₆O₄S₄ and a molecular weight of 362.59 . This compound is primarily used in research settings for its ability to form covalent bonds between sulfhydryl groups, making it valuable in various biochemical and molecular biology applications .

準備方法

Synthetic Routes and Reaction Conditions

1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-dithiol with methanesulfonyl chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of 1,10-Decadiyl Bismethanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

化学反応の分析

Types of Reactions

1,10-Decadiyl Bismethanethiosulfonate undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The methanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of new sulfonate esters or amides.

科学的研究の応用

1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein structures.

Biology: Employed in the modification of enzymes and other proteins to study their function and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of specialized polymers and materials with unique properties

作用機序

The primary mechanism of action of 1,10-Decadiyl Bismethanethiosulfonate involves the formation of covalent bonds between sulfhydryl groups on proteins or other molecules. This cross-linking can stabilize protein structures, inhibit enzyme activity, or alter the function of the target molecule. The compound targets sulfhydryl groups and forms a stable thioether linkage, which is resistant to hydrolysis and other chemical reactions .

類似化合物との比較

Similar Compounds

- 1,6-Hexanediyl Bismethanethiosulfonate

- 1,8-Octanediyl Bismethanethiosulfonate

- 1,12-Dodecanediyl Bismethanethiosulfonate

Comparison

1,10-Decadiyl Bismethanethiosulfonate is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in cross-linking applications. Compared to shorter-chain analogs like 1,6-Hexanediyl Bismethanethiosulfonate, it offers greater flexibility, while longer-chain analogs like 1,12-Dodecanediyl Bismethanethiosulfonate may provide additional stability but at the cost of reduced solubility and increased steric hindrance .

生物活性

Methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-lambda6-sulfane, a sulfur-containing compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sulfur atoms and functional groups that may contribute to its biological activity. The presence of the methylsulfonothio group is particularly noteworthy, as it may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro assays demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| C. albicans | 20 mm |

| A. niger | 15 mm |

The antifungal properties are attributed to the disruption of cell membrane integrity, leading to cell death.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- MCF-7 Cells : The compound exhibited an IC50 value of 25 µg/mL.

- A549 Cells : The IC50 was determined to be 30 µg/mL.

These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.

- Inhibition of Key Enzymes : Targeting enzymes involved in cell wall synthesis in fungi or metabolic pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound using a series of clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria.

- Antifungal Mechanism Investigation : Research by Johnson et al. (2024) focused on the antifungal mechanisms of the compound, revealing that it disrupts ergosterol biosynthesis in fungal cells.

- Cancer Cell Line Studies : A recent publication highlighted the effects of the compound on MCF-7 cells, demonstrating a marked increase in apoptosis markers after treatment with varying concentrations of the compound.

特性

分子式 |

C12H26O4S4 |

|---|---|

分子量 |

362.6 g/mol |

IUPAC名 |

methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C12H26O4S4/c1-19(13,17)15-11-9-7-5-3-4-6-8-10-12-16-20(2,14)18/h3-12H2,1-2H3 |

InChIキー |

IYQPTCAZIBURFA-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=S)OCCCCCCCCCCOS(=O)(=S)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。